

Literature review on 6-Methyl-4-phenyl-2-chromanol research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methyl-4-phenyl-2-chromanol**

Cat. No.: **B124595**

[Get Quote](#)

An In-depth Technical Guide to **6-Methyl-4-phenyl-2-chromanol**: Synthesis, Properties, and Pharmacological Context

Introduction: The Significance of the Chromanol Scaffold

The chromanol ring system, a core component of molecules like vitamin E (α -tocopherol), represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Natural and synthetic chromanols exhibit an impressive diversity of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.^{[3][4]} These activities stem from their ability to interact with a wide range of cellular targets, such as 5-lipoxygenase, nuclear receptors, and the NF- κ B signaling pathway.^{[3][4]} Within this important class of compounds is **6-Methyl-4-phenyl-2-chromanol**, an organic compound with the chemical formula $C_{16}H_{16}O_2$.^{[5][6]} While possessing potential intrinsic biological activity due to its structure, it is most notably recognized in the pharmaceutical industry as a significant impurity in the synthesis of Tolterodine, a drug used to treat overactive bladder.^[5] This dual identity as both a potential bioactive molecule and a critical process impurity makes a thorough understanding of its chemistry and biology essential for researchers in drug development and chemical synthesis.

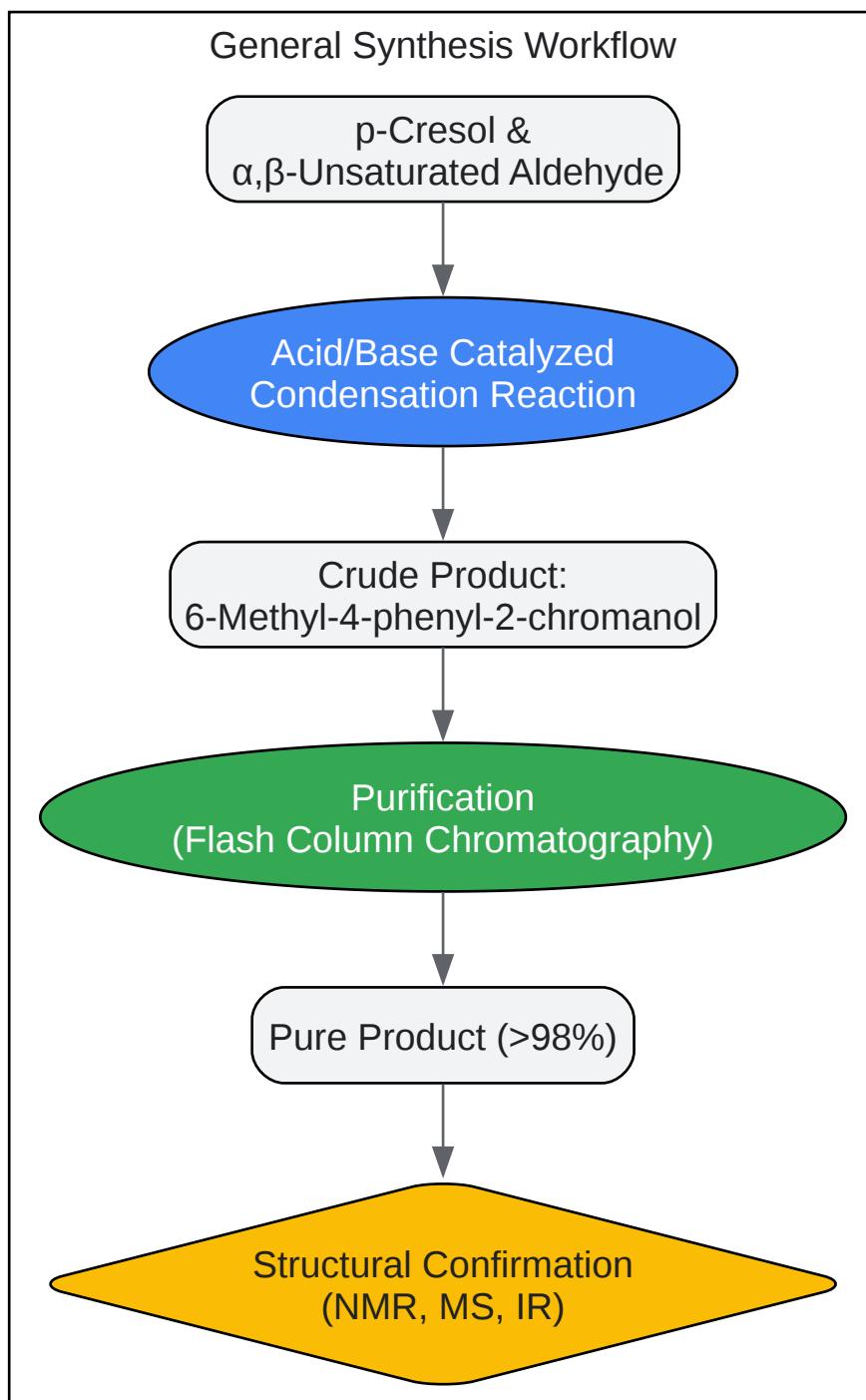
This guide provides a comprehensive technical overview of **6-Methyl-4-phenyl-2-chromanol**, synthesizing field-proven insights with established scientific literature to cover its synthesis, characterization, biological context, and its pivotal role in pharmaceutical process control.

Physicochemical and Structural Properties

6-Methyl-4-phenyl-2-chromanol is characterized by a chromanol core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[5] This structure results in a molecular weight of approximately 240.30 g/mol .[6][7] The presence of a hydroxyl group on the heterocyclic ring and a phenolic moiety confers specific chemical reactivity and potential for biological interactions.

Property	Value	Source
IUPAC Name	6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol	[7]
Molecular Formula	C ₁₆ H ₁₆ O ₂	[5][6][7]
Molecular Weight	240.30 g/mol	[7]
CAS Number	209747-04-6	[5][6][7]
Canonical SMILES	CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O	[5][7]
Synonyms	6-Methyl-4-phenylchroman-2-ol; Tolterodine Impurity 13	[7]

Synthesis and Spectroscopic Characterization


The synthesis of **6-Methyl-4-phenyl-2-chromanol** can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired yield, purity, and stereochemical control.

Key Synthetic Methodologies

Several synthetic routes are viable for producing the chromanol scaffold.[5]

- Condensation Reactions: A common and direct approach involves the condensation of phenolic compounds (like p-cresol) with appropriate α,β-unsaturated aldehydes or ketones (like cinnamaldehyde) under acidic or basic conditions. This method is foundational for building the heterocyclic ring system.

- Heck Reaction: Palladium-catalyzed coupling reactions between aryl halides and alkenes can be adapted to form the chromanol structure, offering a versatile route for introducing the phenyl group.[5]
- Radical Addition Reactions: The use of radical precursors can facilitate the addition to a chroman structure, allowing for controlled functionalization.[5]
- Enantioselective Synthesis: For stereospecific synthesis, methods employing chiral transition-metal complexes, such as Fe(II)–N,N'-dioxide complexes, can achieve high enantiomeric excess (>95% ee) through a controlled O-to-C rearrangement of vinyl ethers.[5]

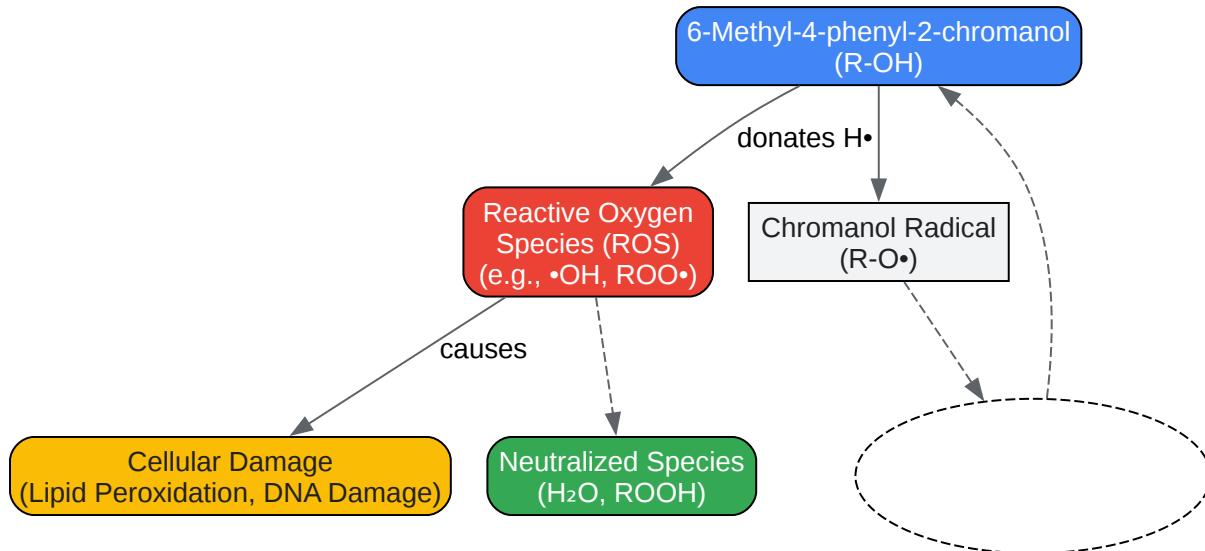
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **6-Methyl-4-phenyl-2-chromanol**.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical step, typically achieved through a combination of spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to aromatic protons (phenyl and substituted benzene rings), a characteristic signal for the methyl group, and diastereotopic protons on the chroman ring. The hydroxyl proton will appear as a broad singlet.
¹³ C NMR	Resonances for all 16 carbon atoms, including distinct signals for the methyl carbon, aromatic carbons, and the carbons of the heterocyclic ring.
Mass Spec (MS)	A molecular ion peak corresponding to the calculated molecular weight (approx. 240.115 g/mol for the exact mass).[7] Fragmentation patterns can further confirm the structure.
Infrared (IR)	A broad absorption band in the 3200-3600 cm ⁻¹ region indicating the O-H stretch of the hydroxyl group. Characteristic C-H and C=C stretching bands for the aromatic rings will also be present.


Biological Activity and Mechanistic Insights

While primarily known as a pharmaceutical impurity, the chromanol scaffold suggests inherent biological potential.[5]

Antioxidant Properties

The most prominent reported biological activity for **6-Methyl-4-phenyl-2-chromanol** and related compounds is their antioxidant effect.[5][8] Like other phenolic compounds, chromanols can act as radical scavengers, which is crucial for mitigating oxidative stress in biological systems.[5] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids,

proteins, and DNA.[8] Studies on similar chromanols have demonstrated their ability to inhibit lipid peroxidation.[5]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **6-Methyl-4-phenyl-2-chromanol** as a radical-scavenging antioxidant.

Potential Anti-Inflammatory and Anti-Cancer Activities

The broader family of chromanols and chromenes has been investigated for anti-inflammatory and anti-cancer properties.[1][3][4] These activities are often linked to the modulation of key signaling pathways involved in inflammation and cell proliferation.[4] Although specific studies on **6-Methyl-4-phenyl-2-chromanol** are limited, its structural features make it a candidate for further pharmacological evaluation in these areas.[5]

Significance in Drug Development: The Tolterodine Impurity

From an industrial and regulatory perspective, the most critical role of **6-Methyl-4-phenyl-2-chromanol** is as a process impurity in the synthesis of Tolterodine.^[5] It shares a structural homology with key intermediates of Tolterodine, and its presence can arise from side reactions or incomplete purification.^[5]

Specifically, certain catalysts used in the synthesis, such as ytterbium triflate ($\text{Yb}(\text{OTf})_3$), can promote a retro-aldol cleavage of Tolterodine precursors.^[5] This side reaction regenerates **6-methyl-4-phenyl-2-chromanol**, highlighting the need for strict process control.^[5] Pharmacopeial standards require impurity levels to be minimized, making the detection, quantification, and mitigation of this compound a crucial aspect of quality control in Tolterodine manufacturing.^[5]

Experimental Protocols

The following protocols are provided as standardized, self-validating methodologies for the synthesis and evaluation of **6-Methyl-4-phenyl-2-chromanol**.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes a representative synthesis using a base-catalyzed condensation reaction.

- **Reactant Preparation:** In a round-bottom flask, dissolve p-cresol (1.1 equivalents) and cinnamaldehyde (1.0 equivalent) in ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong base (e.g., 10% NaOH solution) to the mixture while stirring at room temperature. Rationale: The base deprotonates the phenol, forming a phenoxide ion that acts as the nucleophile.
- **Reaction Monitoring:** Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature and neutralize with 1M HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel with a hexane/ethyl acetate gradient. Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.
- Validation: Collect the fractions containing the pure product and confirm its identity and purity (>98%) using ^1H NMR and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the antioxidant potential of the compound.

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of **6-Methyl-4-phenyl-2-chromanol** in methanol. Ascorbic acid or α -tocopherol should be used as a positive control.
- Assay Setup: In a 96-well plate, add 50 μL of each compound concentration to different wells. Add 150 μL of the DPPH solution to each well. A blank well should contain only methanol, and a control well should contain methanol plus the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Rationale: The dark condition prevents photodegradation of the DPPH radical.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$
- Data Analysis: Plot the % inhibition against the compound concentration to determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC_{50} indicates higher antioxidant activity.

Conclusion and Future Perspectives

6-Methyl-4-phenyl-2-chromanol is a molecule of significant interest at the intersection of medicinal chemistry and pharmaceutical process development. While its role as a critical

impurity in Tolterodine synthesis necessitates rigorous analytical monitoring and process optimization, its inherent chromanol structure points toward untapped pharmacological potential. The compound's demonstrated antioxidant properties serve as a foundation for further investigation into its utility as an anti-inflammatory or cytoprotective agent. Future research should focus on a more detailed elucidation of its specific molecular targets and mechanisms of action, potentially unlocking new therapeutic applications for this well-defined chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents | Semantic Scholar [semanticscholar.org]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-Methyl-4-phenyl-2-chromanol | 209747-04-6 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. 6-Methyl-4-phenyl-2-chromanol | C16H16O2 | CID 11230196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review on 6-Methyl-4-phenyl-2-chromanol research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124595#literature-review-on-6-methyl-4-phenyl-2-chromanol-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com